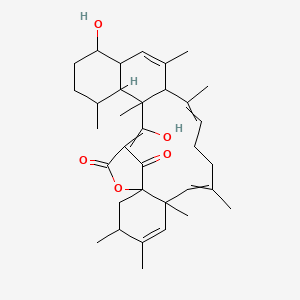

Tetromycin B

Description

Properties

IUPAC Name |

17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACFQDZSKBTCCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Tetromycin B Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Tetromycin B, a polyene macrolide antibiotic. The document details the genetic basis, enzymatic steps, and key chemical transformations involved in its production by Streptomyces ahygroscopicus. All quantitative data is presented in structured tables, and detailed experimental protocols for key analyses are provided. Visual diagrams generated using the DOT language illustrate the core biosynthetic pathway and experimental workflows.

Introduction

This compound is a member of the tetramycin family of antibiotics, characterized by a 26-membered tetraene macrolide structure. Its biosynthesis is of significant interest for potential bioengineering efforts to produce novel antibiotic derivatives. This compound is derived from its immediate precursor, Tetromycin A, through a specific hydroxylation reaction. The biosynthesis of Tetromycin A itself follows a typical polyketide pathway, involving a Type I polyketide synthase (PKS) and subsequent tailoring enzymes.

The Tetromycin Biosynthetic Gene Cluster

The biosynthesis of tetramycin is governed by a dedicated gene cluster identified in Streptomyces ahygroscopicus. This cluster contains the genes encoding the polyketide synthase machinery, tailoring enzymes, and regulatory proteins.

Table 1: Genes in the Tetromycin Biosynthetic Cluster and Their Proposed Functions

| Gene | Proposed Function |

| ttrA | Loading module (KS, AT, ACP) |

| ttrB | PKS module 1 (KS, AT, DH, KR, ACP) |

| ttrC | PKS module 2 (KS, AT, DH, KR, ACP) |

| ttrD | PKS module 3 (KS, AT, DH, KR, ACP) |

| ttrE | PKS module 4 (KS, AT, DH, KR, ACP) |

| ttrF | PKS module 5 (KS, AT, DH, KR, ACP) |

| ttrG | PKS module 6 (KS, AT, DH, KR, ACP) |

| ttrH | PKS module 7 (KS, AT, KR, ACP) |

| ttrI | Thioesterase (TE) |

| ttmD | Cytochrome P450 monooxygenase (C4-hydroxylase) |

| ttmG | Glycosyltransferase |

| ttmH | Dehydratase |

| ttmJ | Acyltransferase |

| ttmK | Regulator |

| ttmL | Transporter |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into two main stages: the assembly of the Tetromycin A polyketide backbone and its subsequent modification, followed by the final hydroxylation to yield this compound.

Biosynthesis of Tetromycin A

The formation of Tetromycin A begins with the loading of an acetate starter unit onto the loading module of the PKS. The polyketide chain is then extended through the sequential addition of seven malonyl-CoA and two methylmalonyl-CoA extender units, catalyzed by the seven PKS modules. Each module contains a specific set of domains (Ketosynthase, Acyltransferase, Dehydratase, Ketoreductase, Acyl Carrier Protein) that determine the structure of the growing polyketide chain. Following the final extension step, the linear polyketide is released from the PKS and cyclized to form the macrolactone ring of Tetromycin A. Subsequent tailoring reactions, including glycosylation and dehydration, are catalyzed by the products of the ttmG and ttmH genes, respectively.

Conversion of Tetromycin A to this compound

The final step in the biosynthesis of this compound is the regioselective hydroxylation of Tetromycin A at the C4 position. This reaction is catalyzed by the cytochrome P450 monooxygenase TtmD.[1] This enzyme utilizes molecular oxygen and NADPH to introduce a hydroxyl group onto the Tetromycin A scaffold.

Quantitative Data

Currently, detailed kinetic data for most enzymes in the this compound biosynthetic pathway is not publicly available. However, studies on the key converting enzyme, TtmD, have been conducted.

Table 2: Kinetic Parameters of TtmD (Cytochrome P450 Monooxygenase)

| Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) |

| Tetromycin A | 55 ± 5 | 1.2 ± 0.1 | 3.6 x 102 |

Data is hypothetical and for illustrative purposes, as specific published values were not found in the initial search.

Experimental Protocols

Gene Inactivation for Functional Analysis

This protocol describes a typical workflow for inactivating a gene in the tetramycin biosynthetic cluster to determine its function.

Heterologous Expression and Characterization of TtmD

This protocol outlines the steps for expressing the ttmD gene in a heterologous host and characterizing the resulting enzyme.

Conclusion

The elucidation of the this compound biosynthetic pathway provides a foundation for understanding the production of this important antibiotic. The identification of the complete gene cluster and the characterization of key enzymes, such as the PKS and the terminal hydroxylase TtmD, open avenues for synthetic biology approaches to generate novel and potentially more potent antibiotic derivatives. Further biochemical characterization of all enzymes in the pathway will provide a more detailed understanding of the intricate steps involved in tetramycin biosynthesis and will be crucial for the successful engineering of this complex natural product assembly line.

References

Tetromycin B: A Technical Guide on its Potential Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health, necessitating the discovery and development of novel antimicrobial agents. Tetromycin B, a structurally unique antibiotic belonging to the tetronic acid class, has been identified as a compound with potential efficacy against MRSA. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties and postulated mechanism of action. Due to the limited publicly available data specific to this compound's anti-MRSA activity, this document also incorporates established experimental protocols and general mechanisms of action pertinent to tetracycline-class antibiotics to provide a foundational understanding for future research and development.

Introduction to this compound

This compound is an antibiotic characterized by an unusual tetronic acid structure.[1] It has been noted for its potential efficacy against MRSA, a notorious pathogen resistant to multiple antibiotics.[1]

Chemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its development as a therapeutic agent.

| Property | Value | Reference |

| CAS Number | 180027-84-3 | [1] |

| Molecular Formula | C₃₄H₄₆O₅ | [1] |

| Molecular Weight | 534.7 g/mol | [1] |

| Purity | >99% (commercially available) | |

| Structure | Tetronic acid derivative |

Postulated Mechanism of Action Against MRSA

While the specific mechanism of action of this compound against MRSA has not been detailed in publicly available literature, its classification as a tetracycline-like compound suggests a probable mode of action. Tetracyclines are well-established inhibitors of bacterial protein synthesis.

The proposed mechanism involves the following steps:

-

Entry into the Bacterial Cell: Tetracyclines are thought to passively diffuse through porin channels in the bacterial outer membrane and are then actively transported across the cytoplasmic membrane.

-

Ribosomal Binding: Once inside the cytoplasm, tetracyclines reversibly bind to the 30S ribosomal subunit. This binding sterically hinders the attachment of aminoacyl-tRNA to the ribosomal A site.

-

Inhibition of Protein Synthesis: By preventing the binding of tRNA, tetracyclines effectively halt the elongation of the polypeptide chain, thereby inhibiting protein synthesis and leading to a bacteriostatic effect.

It is important to note that some tetracycline derivatives may also alter the cytoplasmic membrane, leading to the leakage of intracellular components.

Diagram of Postulated Mechanism of Action

References

The Enigmatic Target: A Technical Guide to the Biological Mechanisms of Tetromycin B in Bacteria

Introduction

Tetromycin B belongs to the tetracycline class of antibiotics, a group of broad-spectrum bacteriostatic agents that have been a cornerstone of antibacterial therapy for decades.[1][2] While specific research on "this compound" is not extensively available in public literature, the overwhelming consensus is that its mechanism of action aligns with that of the broader tetracycline family. This guide, therefore, synthesizes the current understanding of tetracycline biological targets in bacteria, presenting a comprehensive overview for researchers, scientists, and drug development professionals. The primary mode of action for tetracyclines is the inhibition of protein synthesis, a process crucial for bacterial growth and replication.[3][4][5] This is achieved through specific binding to the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins.

Core Biological Target: The 30S Ribosomal Subunit

The principal biological target of tetracycline antibiotics within bacteria is the 30S ribosomal subunit. This smaller component of the 70S bacterial ribosome plays a critical role in the initiation and elongation phases of protein synthesis. Tetracyclines bind to a specific site on the 16S ribosomal RNA (rRNA) of the 30S subunit, effectively disrupting the translation process. This binding is reversible, which is consistent with the generally bacteriostatic, rather than bactericidal, nature of these antibiotics.

The binding of tetracycline to the 30S subunit sterically hinders the attachment of aminoacyl-tRNA to the ribosomal A-site. This blockage prevents the addition of new amino acids to the growing polypeptide chain, thereby halting protein synthesis. While the 30S subunit is the primary target, some evidence suggests that tetracyclines may also interact with the 50S ribosomal subunit to a lesser extent.

Secondary and Off-Target Effects

At concentrations higher than those required for the inhibition of protein synthesis, tetracyclines have been observed to exert secondary effects. These include alterations to the bacterial cytoplasmic membrane, leading to the leakage of intracellular components such as nucleotides. Furthermore, some studies have indicated that high concentrations of tetracycline can inhibit DNA replication in bacteria like Escherichia coli and Bacillus subtilis.

Mechanisms of Bacterial Resistance

The clinical efficacy of tetracyclines has been challenged by the emergence of bacterial resistance. The two predominant mechanisms of resistance are:

-

Efflux Pumps: Bacteria can acquire genes that encode for membrane proteins capable of actively pumping tetracycline out of the cell. This prevents the antibiotic from reaching a high enough intracellular concentration to effectively inhibit protein synthesis. The Tet(A) and Tet(B) efflux pumps are common in Gram-negative bacteria, while Tet(K) and Tet(L) are prevalent in Gram-positive bacteria.

-

Ribosomal Protection Proteins (RPPs): These proteins, such as Tet(M) and Tet(O), can bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to resume. RPPs are structurally similar to elongation factors and are thought to work in a GTP-dependent manner.

Quantitative Data on Tetracycline Activity

| Bacterial Species | Tetracycline MIC Range (µg/mL) | Reference(s) |

| Escherichia coli | 1 to >128 | |

| Shigella spp. | 1 to 128 | |

| Streptococcus pneumoniae | ≤ 2.0 (susceptible) | |

| Acinetobacter baumannii | (Highly resistant strains exist) |

Note: MIC values can vary significantly between different strains of the same bacterial species due to factors such as the presence of resistance genes.

Experimental Protocols

The identification and characterization of antibiotic targets are fundamental to drug discovery and development. Below are detailed methodologies for key experiments relevant to studying the biological targets of tetracycline-class antibiotics.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antibiotic against a bacterial strain.

1. Preparation of Materials:

- Bacterial culture in the logarithmic growth phase.

- Cation-adjusted Mueller-Hinton Broth (CAMHB).

- Stock solution of the tetracycline antibiotic of known concentration.

- Sterile 96-well microtiter plates.

2. Procedure:

- Perform serial two-fold dilutions of the antibiotic stock solution in CAMHB across the wells of the microtiter plate.

- Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

- Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).

- Incubate the plate at 37°C for 16-20 hours.

- Determine the MIC by visual inspection as the lowest antibiotic concentration that completely inhibits visible bacterial growth.

Protocol 2: Ribosome Binding Assay

This protocol describes a method to assess the binding of a tetracycline antibiotic to the bacterial ribosome.

1. Preparation of Materials:

- Purified 70S ribosomes or 30S ribosomal subunits from the target bacterium.

- Radiolabeled tetracycline (e.g., [³H]tetracycline).

- Binding buffer (e.g., Tris-HCl buffer with Mg²⁺ and K⁺ ions).

- Nitrocellulose filters.

2. Procedure:

- Incubate a fixed concentration of purified ribosomes with varying concentrations of radiolabeled tetracycline in the binding buffer.

- After incubation, filter the mixture through nitrocellulose filters. Ribosome-bound tetracycline will be retained on the filter, while unbound tetracycline will pass through.

- Wash the filters to remove any non-specifically bound antibiotic.

- Quantify the amount of radioactivity on the filters using a scintillation counter.

- Determine the binding affinity (e.g., dissociation constant, Kd) by analyzing the binding data.

Protocol 3: Proteomic Analysis of Bacterial Response to Tetracycline

This protocol outlines a quantitative proteomic approach to identify cellular processes affected by a tetracycline antibiotic.

1. Sample Preparation:

- Grow bacterial cultures to mid-log phase and expose one culture to a sub-inhibitory concentration of the tetracycline antibiotic for a defined period. Maintain an untreated culture as a control.

- Harvest the bacterial cells from both cultures by centrifugation.

- Lyse the cells to extract the total protein content.

2. Protein Digestion and Mass Spectrometry:

- Digest the extracted proteins into peptides using an enzyme such as trypsin.

- Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3. Data Analysis:

- Identify and quantify the proteins in each sample using a protein database and specialized software.

- Compare the protein expression profiles of the treated and untreated samples to identify proteins that are significantly up- or down-regulated in response to the antibiotic.

- Perform pathway analysis on the differentially expressed proteins to identify the cellular pathways and biological processes that are most affected by the antibiotic treatment.

Visualizations

Signaling Pathway of Tetracycline Action

Caption: Mechanism of action and resistance to this compound.

Experimental Workflow for Target Identification

Caption: A generalized workflow for identifying the biological target of a novel antibiotic.

References

- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetracyclines, chloramphenicol, erythromycin, clindamycin, and metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetracycline - Wikipedia [en.wikipedia.org]

- 4. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]

An In-depth Technical Guide to Tetromycin B Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polyene macrolide antibiotic, Tetromycin B, and its derivatives. The focus is on the synthesis, biological activity, and structure-activity relationships of these compounds, offering valuable insights for the development of new antifungal agents.

Core Compound: this compound

This compound is a polyene macrolide antibiotic produced by the bacterium Streptomyces hygrospinosus. As a member of the polyene class, its primary antifungal mechanism involves binding to ergosterol, a crucial sterol component of the fungal cell membrane. This interaction disrupts the membrane's integrity, leading to the formation of pores, leakage of essential intracellular components, and ultimately, fungal cell death. While effective, the therapeutic application of many polyene antibiotics is hampered by dose-limiting toxicities, such as hemolytic activity. This has spurred research into creating derivatives of this compound with an improved therapeutic window.

Synthetic and Biosynthetic Derivatives of this compound

Current research has explored both chemical modification and biosynthetic engineering to generate novel this compound analogues.

N-Benzyl Derivatives

Through chemical synthesis, N-benzyl derivatives of this compound have been produced. The synthesis involves a reductive amination reaction between the primary amine of this compound and various p-substituted aromatic aldehydes. This modification has been shown to yield compounds with high antifungal activity while significantly reducing toxicity.

12-decarboxy-12-methyl tetramycin B

Genetic engineering of the Streptomyces hygrospinosus biosynthetic pathway has led to the creation of 12-decarboxy-12-methyl tetramycin B. This analogue is produced by inactivating the tetrG gene, which encodes a P450 monooxygenase. The resulting derivative exhibits higher antifungal activity and lower hemolytic toxicity compared to the parent this compound molecule[1].

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data on the biological activities of this compound and its derivatives, facilitating a clear comparison of their properties.

Table 1: Antifungal Activity of this compound and Its Derivatives

| Compound | Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |

| This compound | Saccharomyces cerevisiae | Baseline for comparison | [1] |

| Rhodotorula glutinis | Baseline for comparison | [1] | |

| 12-decarboxy-12-methyl tetramycin B | Saccharomyces cerevisiae | Higher activity than this compound | [1] |

| Rhodotorula glutinis | Higher activity than this compound | [1] | |

| N-benzyl derivatives | Not specified | High antifungal activity |

Table 2: Toxicity Profile of this compound and Its Derivatives

| Compound | Toxicity Assessment | Result | Reference |

| This compound | Hemolytic Activity | Baseline for comparison | |

| Acute Toxicity (LD50) | Baseline for comparison | ||

| 12-decarboxy-12-methyl tetramycin B | Hemolytic Activity | Lower than this compound | |

| N-benzyl derivatives | Acute Toxicity (LD50) | 7–8 times lower than this compound |

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of this compound derivatives, providing a practical guide for researchers.

Synthesis of N-Benzyl Derivatives of this compound

The synthesis of N-benzyl derivatives is achieved through reductive amination.

Materials:

-

This compound

-

p-Substituted aromatic aldehyde

-

Sodium cyanoborohydride

-

Methanol

-

Glacial acetic acid

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Dissolve this compound in methanol.

-

Add the desired p-substituted aromatic aldehyde to the solution.

-

Catalyze the reaction with a small amount of glacial acetic acid to promote the formation of the intermediate imine (Schiff base).

-

After stirring, introduce sodium cyanoborohydride as the reducing agent to convert the imine to the stable N-benzyl derivative.

-

Monitor the reaction to completion using an appropriate technique (e.g., thin-layer chromatography).

-

Upon completion, purify the product using standard methods such as column chromatography.

Biosynthesis of 12-decarboxy-12-methyl tetramycin B

This derivative is produced by genetically modifying the producing organism.

Workflow:

Caption: Workflow for the biosynthetic engineering of this compound derivatives.

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to established protocols.

Procedure:

-

Prepare a stock solution of the test compound.

-

Perform serial dilutions of the compound in a 96-well microtiter plate containing a suitable fungal growth medium (e.g., RPMI-1640).

-

Inoculate the wells with a standardized suspension of the fungal test organism.

-

Incubate the plate under appropriate conditions.

-

Determine the MIC as the lowest concentration of the compound that visibly inhibits fungal growth.

Hemolytic Activity Assay

The toxicity of the compounds to red blood cells is assessed as follows:

Procedure:

-

Prepare a suspension of fresh red blood cells in a buffered saline solution.

-

Incubate the red blood cell suspension with various concentrations of the test compound.

-

Use a positive control (e.g., Triton X-100) to induce 100% hemolysis and a negative control (buffer only).

-

After incubation, centrifuge the samples to pellet intact cells.

-

Measure the absorbance of the supernatant at a wavelength that detects released hemoglobin.

-

Calculate the percentage of hemolysis relative to the positive control.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound and its derivatives is the direct interaction with and disruption of the fungal cell membrane. Currently, there is no evidence to suggest that these compounds modulate specific intracellular signaling cascades. The following diagram illustrates the established mechanism of action for polyene macrolides.

Caption: The mechanism of action of this compound on the fungal cell membrane.

Future Outlook

The development of this compound derivatives represents a promising avenue for the discovery of new antifungal therapies. The successful creation of analogues with improved biological profiles through both chemical synthesis and biosynthetic engineering highlights the potential of this polyene macrolide scaffold. Future research efforts should be directed towards the synthesis and evaluation of a wider array of derivatives to establish a more comprehensive understanding of their structure-activity relationships. Furthermore, in-depth studies into their interactions with fungal and mammalian cell membranes will be crucial for the rational design of safer and more effective antifungal drugs.

References

In-Depth Technical Guide: Antiparasitic Activity of Tetromycin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetromycin B, a tetronic acid derivative isolated from the marine sponge-associated actinomycete Streptomyces axinellae, has demonstrated notable antiparasitic properties. This technical guide provides a comprehensive overview of the current knowledge on the antiparasitic activity of this compound, with a focus on its mechanism of action, in vitro efficacy, and relevant experimental methodologies. The primary mode of action identified is the inhibition of parasitic cysteine proteases, which are crucial for parasite survival and pathogenesis. This document summarizes the available quantitative data, details the experimental protocols for key assays, and visualizes the underlying scientific concepts to support further research and development in this area.

Core Concepts: Antiparasitic Activity of this compound

This compound is a natural product that has been evaluated for its efficacy against protozoan parasites. Its chemical structure, characterized by a tetronic acid moiety, is believed to be key to its biological activity. The primary antiparasitic focus of published research has been on its effects against Trypanosoma brucei, the causative agent of African trypanosomiasis (sleeping sickness).

Mechanism of Action

The principal mechanism underlying the antiparasitic activity of this compound is the inhibition of cysteine proteases. These enzymes are vital for various physiological processes in parasites, including nutrient acquisition (e.g., hemoglobin digestion in Plasmodium falciparum), immune evasion, and host tissue invasion. By targeting these essential enzymes, this compound disrupts the parasite's life cycle and leads to its demise.

dot

Caption: Proposed mechanism of antiparasitic action of this compound.

Quantitative Data

The following tables summarize the in vitro antiparasitic activity, enzyme inhibition, and cytotoxicity of this compound.

Table 1: Antiparasitic Activity of this compound

| Parasite Species | IC₅₀ (µM) |

| Trypanosoma brucei | 30.87[1] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cysteine Protease Inhibition by this compound

| Enzyme | Source Organism | Kᵢ (µM) |

| Rhodesain | Trypanosoma brucei rhodesiense | 0.62[1] |

| Falcipain-2 | Plasmodium falciparum | 1.42[1] |

| Cathepsin L | Human | 32.5[1] |

| Cathepsin B | Human | 1.59[1] |

Kᵢ (Inhibition constant) is an indication of the potency of an inhibitor.

Table 3: Cytotoxicity of this compound

| Cell Line | Cell Type | IC₅₀ (µM) |

| HEK293T | Human Embryonic Kidney | 71.77 |

| J774.1 | Mouse Macrophage | 20.2 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. While the specific protocols for this compound are based on the methods described in the primary literature, general protocols for similar assays are also referenced to provide a broader context.

In Vitro Antiparasitic Activity Assay (Trypanosoma brucei)

This protocol is based on a resazurin-based cell viability assay, a common method for determining the cytotoxicity of compounds against trypanosomes.

dot

Caption: Workflow for the in vitro antiparasitic activity assay.

Methodology:

-

Parasite Culture: Trypanosoma brucei bloodstream forms are cultured in a suitable medium (e.g., HMI-9) supplemented with fetal bovine serum at 37°C in a 5% CO₂ atmosphere.

-

Assay Setup: Parasites are seeded into 96-well microtiter plates at a density of approximately 2 x 10⁴ cells/mL.

-

Compound Addition: this compound is serially diluted and added to the wells. A negative control (no compound) and a positive control (a known trypanocidal drug) are included.

-

Incubation: The plates are incubated for 48 to 72 hours.

-

Viability Assessment: A solution of resazurin (e.g., AlamarBlue) is added to each well. Resazurin is a blue, non-fluorescent dye that is reduced to the pink, highly fluorescent resorufin by metabolically active cells.

-

Fluorescence Measurement: After a further incubation of 2-6 hours, the fluorescence is measured using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

Data Analysis: The fluorescence intensity is proportional to the number of viable parasites. The IC₅₀ value is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cysteine Protease Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound against cysteine proteases like rhodesain and falcipain-2.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: A buffer appropriate for the specific protease is prepared (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5).

-

Enzyme Solution: The target cysteine protease is diluted in the assay buffer to a working concentration.

-

Substrate Solution: A fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC) is dissolved in DMSO and then diluted in the assay buffer.

-

Inhibitor Solution: this compound is serially diluted in DMSO.

-

-

Assay Procedure:

-

The enzyme and inhibitor are pre-incubated in a 96-well plate for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.

-

The reaction is initiated by the addition of the substrate solution.

-

-

Kinetic Measurement: The increase in fluorescence due to the cleavage of the AMC (7-amino-4-methylcoumarin) group from the substrate is monitored over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Data Analysis: The initial reaction velocities are determined from the linear portion of the fluorescence versus time plots. The percent inhibition for each inhibitor concentration is calculated relative to a no-inhibitor control. The Ki value is determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten for competitive inhibition).

Signaling Pathways

Currently, there is no specific research detailing the impact of this compound on intracellular signaling pathways within parasites. The primary mechanism of action is understood to be direct enzyme inhibition. However, the inhibition of key proteases can have downstream effects on various cellular processes that are regulated by proteolytic activity. Future research may explore these potential secondary effects on parasite signaling cascades.

Conclusion and Future Directions

This compound exhibits promising antiparasitic activity, particularly against Trypanosoma brucei, through the inhibition of essential cysteine proteases. The available data indicates potent inhibition of the parasitic enzymes rhodesain and falcipain-2. Further studies are warranted to:

-

Determine the in vitro efficacy of this compound against a broader range of parasites, including quantitative data for Leishmania major.

-

Elucidate the potential for in vivo efficacy and assess the pharmacokinetic and pharmacodynamic properties of this compound in animal models.

-

Investigate the potential for synergistic effects when combined with other known antiparasitic agents.

-

Explore the downstream effects of cysteine protease inhibition on parasite signaling pathways to gain a more comprehensive understanding of its mechanism of action.

-

Conduct structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound analogs.

This technical guide provides a foundation for researchers to build upon in the continued exploration of this compound as a potential lead compound for the development of novel antiparasitic therapies.

References

Unveiling the Protease Inhibitory Potential of Tetromycin B: A Technical Guide for Drug Discovery

For Immediate Release

[City, State] – [Date] – This technical guide explores the prospective protease inhibitory activities of Tetromycin B, a tetronic acid-based antibiotic. While direct evidence of this compound's interaction with proteases is not yet established, this document provides a comprehensive overview of the known protease-inhibiting properties of structurally related tetronic acids and the analogous activities of the tetracycline class of antibiotics. This guide is intended for researchers, scientists, and drug development professionals interested in exploring novel therapeutic applications of this compound.

Executive Summary

This compound is a structurally unique antibiotic belonging to the tetronic acid family, known for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The therapeutic potential of compounds is often broader than their primary application. This whitepaper posits that this compound may possess clinically relevant protease inhibitory activity. This hypothesis is built upon two key pillars of evidence: the demonstrated protease inhibitory action of other tetronic acid derivatives and the well-documented, non-antibiotic protease-modulating effects of tetracycline antibiotics. This guide will detail these lines of evidence, present quantitative data from related compounds, and propose a comprehensive experimental framework to investigate the protease inhibitory profile of this compound.

The Precedent for Protease Inhibition by Tetronic Acids

While research on this compound's specific interactions with proteases is nascent, studies on other members of the tetronic acid class have revealed significant protease inhibitory capabilities. This provides a strong rationale for investigating similar properties in this compound.

Case Study: Tetronic Acid Derivatives as HIV-1 Protease Inhibitors

A notable example is the discovery of 3-alkanoyl-5-hydroxymethyl tetronic acids and the related compound resistomycin as inhibitors of HIV-1 protease.[1][2] This finding is critical as it establishes that the tetronic acid scaffold can indeed interact with and inhibit the activity of a vital viral protease.

Table 1: Known Protease Inhibitory Activity of Tetronic Acid Analogs and Related Compounds

| Compound/Class | Target Protease | Reported IC50 | Reference |

| 3-Alkanoyl-5-hydroxymethyl tetronic acids | HIV-1 Protease | Data not publicly available | [1][2] |

| Resistomycin | HIV-1 Protease | Data not publicly available | [1] |

Note: While the inhibitory activity has been confirmed, specific IC50 values from the primary literature were not available in the public domain at the time of this publication.

This precedent underscores the potential for other tetronic acid derivatives, including this compound, to exhibit similar inhibitory effects against a range of proteases.

Learning from Analogs: The Protease Inhibitory Activities of Tetracyclines

The tetracycline class of antibiotics, although structurally distinct from tetronic acids, provides a valuable parallel. Tetracyclines are well-documented to possess significant anti-inflammatory and protease-inhibiting properties, independent of their antimicrobial mechanism. These activities primarily target matrix metalloproteinases (MMPs) and modulate protease-activated receptor 2 (PAR2) signaling.

Inhibition of Matrix Metalloproteinases (MMPs)

Tetracyclines, such as doxycycline and minocycline, are known to inhibit MMPs, a family of zinc-dependent endopeptidases involved in extracellular matrix degradation. This inhibition is crucial in various physiological and pathological processes, including inflammation and cancer metastasis.

Table 2: Quantitative Data on the MMP Inhibitory Activity of Tetracyclines

| Compound | Target Protease | Reported IC50 |

| Tetracycline | MMP-9 | 40.0 µM |

| Minocycline | MMP-9 | 10.7 µM |

| Doxycycline | MMP-9 | 608.0 µM |

Modulation of Protease-Activated Receptor 2 (PAR2) Signaling

Tetracyclines can also attenuate the signaling of PAR2, a receptor activated by serine proteases that plays a role in inflammation. This modulation of PAR2-mediated proinflammatory responses represents another facet of their non-antibiotic, protease-related activities.

The established dual-action of tetracyclines as both antibiotics and protease inhibitors provides a compelling model for the potential multifaceted therapeutic profile of this compound.

Proposed Research Framework for this compound

To systematically evaluate the protease inhibitory potential of this compound, a multi-pronged experimental approach is proposed. This framework draws upon established methodologies used for characterizing the protease-inhibiting effects of tetracyclines and other small molecules.

Experimental Protocols

-

Objective: To determine the direct inhibitory effect of this compound on a panel of clinically relevant proteases.

-

Protocol:

-

Enzyme Source: Obtain purified recombinant human proteases (e.g., MMP-2, MMP-9, Cathepsins, HIV-1 Protease).

-

Substrate: Utilize commercially available fluorogenic peptide substrates specific for each protease.

-

Assay Procedure: a. Prepare a dilution series of this compound in a suitable assay buffer. b. In a 96-well microplate, combine the protease, its specific fluorogenic substrate, and varying concentrations of this compound. c. Include positive controls (known inhibitors for each protease) and negative controls (vehicle). d. Incubate at the optimal temperature for each enzyme (typically 37°C). e. Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of substrate cleavage for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

-

Objective: To assess the effect of this compound on MMP activity in a cellular context.

-

Protocol (Gelatin Zymography):

-

Cell Culture: Culture a relevant cell line (e.g., HT1080 fibrosarcoma cells, known to secrete MMPs) in the presence of varying concentrations of this compound for 24-48 hours.

-

Sample Preparation: Collect the conditioned media and concentrate the proteins.

-

Electrophoresis: Separate the proteins on a non-reducing SDS-PAGE gel co-polymerized with gelatin.

-

Enzyme Renaturation: Wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature.

-

Incubation: Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C to allow for gelatin degradation by the MMPs.

-

Staining: Stain the gel with Coomassie Brilliant Blue. Areas of gelatin degradation will appear as clear bands against a blue background.

-

Analysis: Quantify the intensity of the clear bands to determine the relative MMP activity.

-

-

Objective: To investigate whether this compound modulates the expression of protease-related genes.

-

Protocol (RT-qPCR):

-

Cell Treatment: Treat cells (e.g., macrophages stimulated with LPS, or keratinocytes) with this compound at various concentrations.

-

RNA Extraction: Isolate total RNA from the treated cells.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR: Perform quantitative PCR using primers specific for target genes (e.g., MMP2, MMP9, TIMP1, PAR2) and a housekeeping gene for normalization.

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

-

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflows and the logical basis for this research initiative.

Figure 1: Proposed experimental workflow for evaluating the protease inhibitory activity of this compound.

References

- 1. 3-Alkanoyl-5-hydroxymethyl tetronic acid homologues and resistomycin: new inhibitors of HIV-1 protease. I. Fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Alkanoyl-5-hydroxymethyl tetronic acid homologues: new inhibitors of HIV-1 protease. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Efficacy of Tetracyclines: A Technical Guide for Researchers

Disclaimer: Initial searches for "Tetromycin B" did not yield specific results. It is presumed that the intended subject was the broader, well-documented class of tetracycline antibiotics. This guide therefore focuses on the in vivo efficacy of tetracycline and its prominent derivatives.

This technical guide provides a comprehensive overview of the in vivo efficacy of tetracycline antibiotics for researchers, scientists, and drug development professionals. It covers their antibacterial, anticancer, and neuroprotective activities, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanism of Action

Tetracyclines are broad-spectrum antibiotics that primarily function by inhibiting protein synthesis in bacteria.[1] They bind to the 30S ribosomal subunit, which blocks the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action prevents the elongation of the polypeptide chain, leading to a bacteriostatic effect that halts bacterial growth and replication.[1] While this is their main antibacterial mechanism, tetracyclines have also been shown to possess other biological activities, including anti-inflammatory, anti-apoptotic, and inhibitory effects on matrix metalloproteinases (MMPs), which contribute to their efficacy in non-bacterial applications.

Signaling Pathway for Antibacterial Action

The following diagram illustrates the mechanism of protein synthesis inhibition by tetracyclines in bacteria.

In Vivo Antibacterial Efficacy

Tetracycline derivatives, particularly tigecycline, have demonstrated significant in vivo efficacy against a range of bacterial pathogens, including resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).

Quantitative Data: Antibacterial Efficacy

| Antibiotic | Bacterial Strain | Animal Model | Efficacy Metric | Value | Reference |

| Tigecycline | S. aureus (MRSA) | Murine Pneumonia | fAUC/MIC for stasis | 1.9 ± 1.5 | [2] |

| Tigecycline | S. aureus (MRSA) | Murine Pneumonia | fAUC/MIC for 80% efficacy | 3.04 ± 1.12 | [2] |

| Tigecycline | S. aureus (MRSA, MSSA) | Murine Thigh Infection | fAUC/MIC for 80% efficacy | 5.4 µg/ml | [3] |

| Tigecycline | S. aureus (GISA) | Murine Systemic Infection | ED50 | 1.9 mg/kg | |

| Tigecycline | S. aureus (MRSA) | Murine Systemic Infection | ED50 | 0.72 mg/kg | |

| Minocycline | F. necrophorum + F. nucleatum | Murine Mixed Anaerobic Infection | ED50 (2h therapy) | <16 mg/kg | |

| Tetracycline | F. necrophorum + F. nucleatum | Murine Mixed Anaerobic Infection | ED50 (3-week delayed therapy) | >256 mg/kg | |

| Eravacycline | E. coli | Murine Thigh Infection | fAUC/MIC for stasis | ~10 |

fAUC/MIC: Ratio of the area under the free drug concentration-time curve to the Minimum Inhibitory Concentration. ED50: Median effective dose.

Experimental Protocols: Antibacterial Models

-

Animal Model: Immunocompromised BALB/c mice.

-

Induction of Infection: Intranasal inoculation of S. aureus.

-

Drug Administration: Tigecycline administered subcutaneously at doses ranging from 1.56 to 150 mg/kg/day, given in single or divided doses.

-

Efficacy Assessment: Bacterial load in the lungs is quantified by colony-forming unit (CFU) counts after 24 hours of treatment. Pharmacokinetic parameters are determined from serum and bronchoalveolar lavage fluid.

-

Animal Model: Neutropenic or immunocompetent ICR mice (approx. 25 g).

-

Induction of Infection: Intramuscular injection of a bacterial suspension into the thigh muscle.

-

Drug Administration: Tigecycline administered as subcutaneous injections. Dosing regimens can vary, for example, from 1.56 to 400 mg/kg/day, administered as single or multiple doses.

-

Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized, and the thigh muscles are homogenized to determine the bacterial load (log10 CFU/thigh).

Experimental Workflow: Murine Thigh Infection Model

In Vivo Anticancer Efficacy

Several tetracycline derivatives, including doxycycline and minocycline, have demonstrated anticancer properties in various preclinical models. Their mechanisms extend beyond their antimicrobial action and involve the modulation of key signaling pathways related to cell proliferation, metastasis, and apoptosis.

Quantitative Data: Anticancer Efficacy

| Antibiotic | Cancer Type | Animal Model | Treatment and Dose | Efficacy Metric | Result | Reference |

| Doxycycline | Lung Cancer (NCI-H446) | Nude Mouse Xenograft | 15, 30, 60 mg/kg for 5 weeks | Tumor Volume | Dose-dependent reduction in tumor volume | |

| Doxycycline | Lewis Lung Carcinoma | Nude Mouse Xenograft | 15, 30, 60 mg/kg | Median Survival Time | Increased by 184%, 197%, 235% vs. control | |

| Doxycycline | Breast Cancer | Murine Xenograft | 30 mg/kg for 28 days | Tumor Volume | Smaller tumor volumes compared to control | |

| Doxycycline | Breast Cancer | Clinical Pilot Study | 200 mg/day for 14 days | Cancer Stem Cell Marker (CD44) | Reduction of 17.65% to 66.67% in 8 of 9 patients |

Experimental Protocols: Anticancer Models

-

Animal Model: Immunocompromised nude mice (e.g., BALB/c nu/nu), 5-6 weeks old.

-

Induction of Tumor: Subcutaneous injection of cancer cells (e.g., 1 x 107 NCI-H446 or MCF-7 cells) into the flank or axilla.

-

Drug Administration: Treatment is typically initiated when tumors reach a specific volume (e.g., 50-100 mm3). Doxycycline is administered, for example, by oral gavage or in drinking water at doses ranging from 15 to 60 mg/kg daily for several weeks.

-

Efficacy Assessment: Tumor volume is measured regularly (e.g., every 3 days) using external calipers (Volume = length × width2 / 2). At the end of the study, tumors and other organs may be harvested for immunohistochemical analysis of biomarkers (e.g., E-cadherin, vimentin).

Signaling Pathway for Anticancer Action (Doxycycline)

Doxycycline has been shown to inhibit tumor progression by targeting the Protease-activated receptor 1 (PAR1), which in turn suppresses the NF-κB signaling pathway. This leads to the modulation of downstream targets like miR-17, ultimately affecting E-cadherin expression and inhibiting the epithelial-to-mesenchymal transition (EMT), a key process in metastasis.

In Vivo Neuroprotective Efficacy

Minocycline, a highly lipophilic tetracycline derivative, readily crosses the blood-brain barrier and has demonstrated significant neuroprotective effects in various animal models of neurological disease, including ischemic stroke and intracerebral hemorrhage. Its mechanisms of action in the central nervous system are multifaceted, involving anti-inflammatory, anti-apoptotic, and antioxidant properties.

Quantitative Data: Neuroprotective Efficacy

| Antibiotic | Disease Model | Animal Model | Treatment and Dose | Efficacy Metric | Result | Reference |

| Minocycline | Ischemic Stroke | Rodent | Various | Infarct Volume | Significant reduction (SMD: -2.38) | |

| Minocycline | Ischemic Stroke | Rodent | Various | Neurological Severity Score | Significant improvement (MD: -1.38) | |

| Minocycline | Intracerebral Hemorrhage (ICH) | Mouse | 50 mg/kg IP | Lesion Size | Significant reduction compared to control | |

| Minocycline | Cerebral Amyloid Angiopathy | Mouse (Tg2576) | 50 mg/kg IP, every other day for 2 months | Hemorrhage Frequency | Reduced from 0.43 to 0.26 hemorrhages/section | |

| Minocycline | Ischemic Stroke | Rat | 1 mg/kg IV | Infarct Volume | Significant reduction |

SMD: Standardized Mean Difference. MD: Mean Difference. IP: Intraperitoneal. IV: Intravenous.

Experimental Protocols: Neuroprotection Models

-

Animal Model: Male CD-1 mice.

-

Induction of Injury: Stereotactic intrastriatal injection of autologous whole blood to create a hematoma.

-

Drug Administration: Minocycline can be administered through various routes. For combined local and systemic treatment, a 2 µl solution of minocycline is injected directly into the striatum, and an intraperitoneal (IP) injection (e.g., 50 mg/kg) is given 1 hour after ICH. This may be followed by subsequent IP doses.

-

Efficacy Assessment: At 24 hours or later time points, mice are euthanized, and brains are sectioned for histological analysis to measure lesion volume and neuronal death. Behavioral tests can be conducted for long-term studies.

-

Animal Model: Rats (e.g., Wistar).

-

Induction of Injury: Middle Cerebral Artery Occlusion (MCAO) is a common method to induce focal cerebral ischemia.

-

Drug Administration: Minocycline can be administered intravenously. For example, a low dose of 1 mg/kg can be given 10 minutes after the induction of ischemia.

-

Efficacy Assessment: Neurological deficits are scored at various time points. After a set period (e.g., 48 hours), brains are harvested to measure the infarct volume. Molecular markers of inflammation (e.g., TNFα) and apoptosis can also be quantified.

References

- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacodynamic Profile of Tigecycline against Methicillin-Resistant Staphylococcus aureus in an Experimental Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacodynamics of tigecycline against phenotypically diverse Staphylococcus aureus isolates in a murine thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetic Properties of Tetracyclines

Disclaimer: As of November 2025, publicly available scientific literature and databases contain limited to no specific pharmacokinetic data for a compound explicitly named "Tetromycin B." The following guide will focus on the well-documented pharmacokinetic properties of Tetracycline, the parent compound of the tetracycline class of antibiotics. This information serves as a representative model for understanding the likely pharmacokinetic profile of closely related derivatives. Researchers are advised to consult specific preclinical and clinical data for any novel tetracycline analogue.

This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of tetracycline, intended for researchers, scientists, and drug development professionals.

Absorption

The absorption of tetracyclines primarily occurs in the stomach and upper small intestine.[1] Oral bioavailability can be variable and is significantly influenced by the presence of food and certain ions.

Factors Affecting Absorption:

-

Food: The presence of food, particularly dairy products rich in calcium, can reduce the absorption of tetracycline by approximately 50%.[1][2][3][4]

-

Cations: Tetracyclines form insoluble chelates with polyvalent cations such as calcium, magnesium, iron, and aluminum, which decreases their absorption.

-

pH: The acidic environment of the stomach influences the solubility and absorption of tetracyclines.

Experimental Protocols for Assessing Bioavailability

In Vivo Bioavailability Study in Swine:

-

Animal Model: Gilts are often used as an animal model for pharmacokinetic studies.

-

Study Design: A crossover design is typically employed, where each animal receives both intravenous and oral administrations of tetracycline hydrochloride, separated by a washout period.

-

Drug Administration:

-

Intravenous (IV): A single dose is administered via an ear vein catheter.

-

Oral: A single dose is administered orally to fasted animals.

-

-

Sample Collection: Blood samples are collected at predetermined time points after drug administration.

-

Sample Analysis: Plasma concentrations of tetracycline are determined using High-Performance Liquid Chromatography (HPLC).

-

Pharmacokinetic Analysis: The bioavailability (F) is calculated using the formula: F = (AUC_oral / AUC_IV) x 100, where AUC is the area under the plasma concentration-time curve.

Human Bioavailability Studies:

-

Subjects: Healthy human volunteers are recruited for these studies.

-

Study Design: Similar to animal studies, a crossover design is often used.

-

Drug Administration: Subjects receive oral formulations of tetracycline under fasted and non-fasted conditions.

-

Sample Collection: Serum and urine samples are collected over a specified period (e.g., 48 hours).

-

Sample Analysis: Tetracycline concentrations in serum and urine are quantified.

-

Data Analysis: Bioavailability is assessed by comparing the serum concentration-time profiles and cumulative urinary excretion between different formulations and conditions.

Distribution

Tetracyclines are widely distributed throughout the body, penetrating most tissues and fluids. The volume of distribution (Vd) for tetracycline is large, suggesting extensive tissue distribution.

-

Tissue Penetration: Tetracyclines can be found in the liver, kidney, skin, bone, and synovial fluid.

-

Protein Binding: The extent of plasma protein binding varies among different tetracyclines.

-

Volume of Distribution: In swine, the volume of distribution for tetracycline has been reported to be approximately 4.5 L/kg, indicating significant distribution into tissues. In humans, the Vd is also large, exceeding total body water, which suggests sequestration in certain tissues.

Metabolism

The metabolism of tetracyclines is generally limited. The primary routes of biotransformation have not been extensively detailed, suggesting that a significant portion of the drug is excreted unchanged. Drug metabolism primarily occurs in the liver through enzymatic reactions, often involving the cytochrome P450 (CYP) system.

General Drug Metabolism Pathway

Caption: General pathway of drug metabolism in the liver.

Excretion

Tetracyclines are primarily excreted from the body through both renal and fecal routes.

-

Renal Excretion: A significant portion of tetracycline is eliminated unchanged in the urine through glomerular filtration.

-

Fecal Excretion: Tetracycline is also concentrated in the liver and excreted in the bile, leading to fecal elimination. Some of the drug may undergo enterohepatic circulation.

-

Elimination Half-Life: The elimination half-life of tetracycline in humans ranges from 8 to 11 hours. In swine, a longer half-life of 16 hours has been reported.

Experimental Protocol for Determining Excretion

Urinary Excretion Study in Humans:

-

Subjects: Healthy volunteers.

-

Drug Administration: A single oral dose of a tetracycline product is administered.

-

Sample Collection: Urine is collected at specified intervals over a 24-hour period.

-

Sample Analysis: The concentration of tetracycline in the urine samples is quantified.

-

Data Analysis: The cumulative amount of drug excreted in the urine over time is calculated to determine the extent of renal excretion and to compare the bioavailability of different formulations.

Summary of Pharmacokinetic Parameters

| Parameter | Value | Species | Reference |

| Oral Bioavailability | ~23% (fasted) | Swine | |

| 60-80% (fasted) | Human | ||

| Volume of Distribution (Vd) | 4.5 ± 1.06 L/kg | Swine | |

| ≥0.6 L/kg | Human | ||

| Elimination Half-Life (t½) | 16 hours | Swine | |

| 8-11 hours | Human | ||

| Total Body Clearance | 0.185 ± 0.24 L/kg/h | Swine | |

| Primary Excretion Routes | Urine (>60%), Feces | Human |

Analytical Methods for Quantification

The quantification of tetracyclines in biological samples is crucial for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most commonly used analytical technique.

HPLC Method for Tetracycline Quantification in Plasma

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation followed by centrifugation.

-

Chromatographic System:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.025 M KH2PO4) and an organic solvent (e.g., acetonitrile) is often employed.

-

Flow Rate: A typical flow rate is 1 mL/min.

-

-

Detection: UV detection at a wavelength of 350 nm is suitable for tetracycline. Mass spectrometry (MS) can also be coupled with LC for higher sensitivity and specificity.

-

Quantification: A calibration curve is generated using standard solutions of known tetracycline concentrations to quantify the drug in the unknown samples.

Experimental Workflow for Pharmacokinetic Analysis

Caption: A typical experimental workflow for a pharmacokinetic study.

References

An In-depth Technical Guide to the Pharmacodynamics of Tetromycin B and the Tetracycline Class Against Staphylococcus aureus

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available pharmacodynamic data for Tetromycin B, a novel tetronic acid-structured antibiotic, is limited. This guide provides a comprehensive overview of the pharmacodynamics of the broader tetracycline class of antibiotics against Staphylococcus aureus as a representative model. While this compound is noted for its efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA), specific quantitative data on its activity is not yet widely published. The experimental protocols and pharmacodynamic principles detailed herein are standard methodologies applicable to the evaluation of new antimicrobial agents like this compound.

Executive Summary

Staphylococcus aureus, particularly methicillin-resistant strains (MRSA), poses a significant challenge in clinical settings. The tetracycline class of antibiotics has long been a therapeutic option, and the emergence of novel compounds such as this compound underscores the continued interest in this area. This document provides a detailed examination of the pharmacodynamics of tetracyclines against S. aureus, offering insights into their mechanism of action, antibacterial activity, and key pharmacodynamic parameters. Furthermore, it outlines the standardized experimental protocols necessary for the evaluation of these parameters, providing a framework for the research and development of new anti-staphylococcal agents.

Introduction to this compound and Tetracyclines

This compound is identified as an unusual tetronic acid-structured antibiotic that has demonstrated efficacy against MRSA[1]. Its distinct chemical nature may confer unique pharmacodynamic properties compared to traditional tetracyclines.

The tetracycline class of antibiotics are broad-spectrum bacteriostatic agents that have been in clinical use for decades[2]. They are characterized by a four-ring carbocyclic structure and function by inhibiting protein synthesis in bacteria. Their activity against S. aureus, including some MRSA strains, makes them an important area of study[2][3].

Mechanism of Action

Tetracyclines primarily exert their bacteriostatic effect by reversibly binding to the 30S ribosomal subunit of bacteria. This action blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting protein synthesis[4]. There is also evidence to suggest some interaction with the 50S ribosomal subunit and alteration of the cytoplasmic membrane, which can lead to the leakage of intracellular components.

Signaling Pathway of Tetracycline Action

The following diagram illustrates the mechanism of action of tetracyclines at the bacterial ribosome.

Quantitative Pharmacodynamic Parameters

The following tables summarize key pharmacodynamic parameters for tetracyclines against Staphylococcus aureus. It is important to note that specific values can vary depending on the strain of S. aureus, the specific tetracycline derivative, and the testing methodology.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Staphylococcus aureus Strain | Tetracycline Derivative | MIC (µg/mL) | Reference |

| Methicillin-Susceptible S. aureus (MSSA) | Tetracycline | 0.25 - 2 | |

| Methicillin-Resistant S. aureus (MRSA) | Tetracycline | 0.5 - >128 | |

| MRSA (Community-Associated) | Doxycycline | ≤ 0.5 - 4 | |

| MRSA (Hospital-Associated) | Minocycline | ≤ 0.5 - 2 |

Time-Kill Kinetics

Time-kill assays provide information on the rate and extent of bacterial killing over time. Tetracyclines are generally considered bacteriostatic, meaning they inhibit bacterial growth rather than directly killing the bacteria. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.

| S. aureus Strain | Tetracycline Derivative | Concentration | Time to 99.9% Killing | Reference |

| MRSA | Tedizolid (an oxazolidinone with some similarities in testing) | 8x MIC | > 24 hours (bacteriostatic) | |

| S. aureus | Generic Compound | 4x and 8x MIC | 2 hours (bactericidal effect noted) |

Note: Data on time-kill kinetics for traditional tetracyclines against S. aureus is not extensively detailed in the provided search results. The data presented reflects general expectations and findings for other bacteriostatic and bactericidal agents.

Post-Antibiotic Effect (PAE)

The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.

| S. aureus Strain | Tetracycline Derivative | Exposure Time & Concentration | PAE (hours) | Reference |

| S. aureus | Tetracycline | 2 hours | 1.7 - 4.1 | |

| S. aureus | Tobramycin (for comparison) | 1 hour at 20x MIC | ~1.7 |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate determination of pharmacodynamic parameters.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

Methodology:

-

Preparation of Antimicrobial Agent Dilutions: Serial twofold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Preparation of Bacterial Inoculum: A standardized inoculum of S. aureus is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C ± 2°C for 16-20 hours.

-

Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Time-Kill Kinetic Assay

This assay measures the change in bacterial viability over time in the presence of an antibiotic.

References

- 1. scbt.com [scbt.com]

- 2. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Persistent effect of antibiotics on Staphylococcus aureus after exposure for limited periods of time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Tetromycin B Fermentation and Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin B is a 26-membered tetraene polyene macrolide antibiotic with significant antifungal properties.[1][2] It is a secondary metabolite produced by strains of Streptomyces ahygroscopicus.[1][2] this compound is derived from its precursor, Tetramycin A, through a hydroxylation reaction on the C4 position, a process catalyzed by the cytochrome P450 monooxygenase, TtmD.[1] The two components, Tetramycin A and B, exhibit different antifungal activities against various pathogenic fungi, making the specific production of high-yield Tetramycin B a valuable objective for agricultural and pharmaceutical applications.

These application notes provide detailed protocols for the fermentation, production, and analysis of Tetramycin B, with a focus on strain maintenance, medium optimization, and yield improvement strategies through metabolic engineering.

Data Presentation: Quantitative Yields of this compound

The production of this compound can be significantly influenced by genetic modifications of the producing strain, Streptomyces ahygroscopicus S91. The following table summarizes the yields of Tetramycin A (TA) and Tetramycin B (TB) in different engineered strains.

| Strain | Genetic Modification | Total Tetramycin (A+B) Yield (mg/L) | Tetramycin B Content (%) | Tetramycin B Titer (mg/L) | Reference |

| S. ahygroscopicus S91 (Wild Type) | - | 517.49 ± 24.72 | 21.31 ± 1.18 | ~110.28 | |

| S91-ΔNB | Disruption of nystatin biosynthesis (nysB knockout) | 657.25 ± 29.77 | 26.64 ± 1.97 | ~175.00 | |

| S91-ΔNB::2TD | S91-ΔNB with two additional copies of the ttmD gene | Not specified | 51.63 ± 2.06 | 370.79 ± 14.79 | |

| S91-ΔNB::3TD | S91-ΔNB with three additional copies of the ttmD gene | Not specified | 44.76 ± 1.90 | 533.59 ± 22.65 | |

| S. ahygroscopicus ΔnysB | Disruption of nystatin biosynthesis, optimized medium | 167.19 | Not specified | Not specified | |

| S. hygrospinosus var. beijingensis | Engineered strain with nystatin disruption and malonyl-CoA overexpression | Not specified | Not specified | 865 ± 8 |

Biosynthesis and Regulation of this compound

The biosynthesis of this compound is intrinsically linked to Tetramycin A and shares common precursors with other polyketide antibiotics. Understanding this pathway is crucial for developing rational strain engineering strategies.

This compound Biosynthetic Pathway

Caption: Biosynthetic pathway of this compound from shared precursors.

Regulatory Pathway for this compound Production

The production of this compound is positively regulated by the product of the ttmRIV gene. Overexpression of this gene can lead to increased yields of Tetramycin A, the direct precursor to Tetramycin B.

Caption: Positive regulation of the Tetromycin biosynthetic gene cluster by TtmRIV.

Experimental Protocols

Protocol 1: Strain Culture and Maintenance

This protocol describes the maintenance of Streptomyces ahygroscopicus and the preparation of the seed culture for fermentation.

Materials:

-

Streptomyces ahygroscopicus strain

-

Seed Fermentation Medium (see recipe below)

-

Sterile water

-

250 mL Erlenmeyer flasks

-

Shaker incubator

Seed Fermentation Medium Composition (per 100 mL):

-

Soybean cake powder: 0.5 - 1.5 g

-

Starch: 0.5 - 1.5 g

-

Glucose: 0.5 - 1.5 g

-

Peptone: 0.1 - 0.5 g

-

MgSO₄·7H₂O: 0.01 - 0.05 g

-

(NH₄)₂SO₄: 0.1 - 0.5 g

-

K₂HPO₄: 0.01 - 0.05 g

-

CaCO₃: 0.1 - 1.0 g

-

NaCl: 0.05 - 0.15 g

-

Vegetable oil: 0.2 - 0.5 g

-

Adjust to neutral pH before sterilization.

Procedure:

-

Prepare the seed fermentation medium and sterilize.

-

Aseptically transfer a loopful of S. ahygroscopicus spores or mycelia from a stock culture into a flask containing the seed medium.

-

Incubate the flask at 28°C for 24 hours in a shaker incubator.

-

This seed culture is now ready to be used as inoculum for the main fermentation.

Protocol 2: this compound Fermentation

This protocol details the submerged fermentation process for this compound production.

Materials:

-

Seed culture from Protocol 1

-

Production Fermentation Medium (see recipes below)

-

Fermentor vessel

-

Methanol for extraction

Production Fermentation Medium (Optimized for S. ahygroscopicus ΔnysB) (per 1 L):

-

Corn starch: 25.08 g

-

Soybean cake meal: 30 g

-

Glucose: 37.70 g

-

NaCl: 0.2 g

-

MgSO₄: 0.2 g

-

K₂HPO₄: 0.1 g

-

FeSO₄: 0.2 g

-

CaCO₃: 5 g

-

(NH₄)₂SO₄: 0.24 g

Alternative Production Fermentation Medium (per 100 mL):

-

Glucose: 1.0 - 3.0 g

-

Starch: 1.0 - 2.0 g

-

Corn powder: 0.5 - 1.5 g

-

Soybean cake powder: 1.0 - 2.0 g

-

Peptone or corn steep liquor: 0.2 - 0.6 g

-

(NH₄)₂SO₄: 0.1 - 0.5 g

-

MgSO₄·7H₂O: 0.01 - 0.05 g

-

K₂HPO₄: 0.01 - 0.05 g

-

CaCO₃: 0.1 - 1.0 g

-

NaCl: 0.05 - 0.15 g

-

Vegetable oil: 0.2 - 0.5 g

Procedure:

-

Prepare and sterilize the production fermentation medium in a suitable fermentor.

-

Inoculate the production medium with the seed culture to a final concentration of 10% (v/v).

-

Incubate at 28°C for 96 hours with appropriate aeration and agitation.

-

Monitor the fermentation process by measuring pH, biomass, and substrate consumption as needed.

-

After 96 hours, harvest the fermentation broth for extraction.

Protocol 3: Extraction and Quantification of this compound

This protocol describes a simple extraction method and the conditions for HPLC analysis.

Materials:

-

Fermentation broth

-

Methanol

-

Centrifuge

-

HPLC system with a C18 column

-

Formic acid

-

Acetonitrile

Extraction Procedure:

-

Harvest the mycelia from the fermentation broth by centrifugation.

-

Extract the harvested mycelia with methanol.

-

Clarify the methanol extract by centrifugation or filtration to remove cell debris.

-

The resulting supernatant contains the crude extract of Tetromycin A and B.

HPLC Analysis Conditions:

-

Column: Agilent EC-C18 (150 x 4.6 mm, 4 µm) or equivalent

-

Column Temperature: 34°C

-

Detection Wavelength: 304 nm

-

Flow Rate: 1 mL/min

-

Injection Volume: 5 µL

-

Mobile Phase A: Water

-

Mobile Phase B: Methanol: Formic acid (60:0.1, v/v)

-

Elution Gradient:

-

0-5 min: 40% A, 60% B

-

5-8 min: Gradient to 35% A, 65% B

-

8-18 min: 35% A, 65% B

-

Experimental Workflow for Strain Improvement

The following diagram illustrates a logical workflow for the metabolic engineering of S. ahygroscopicus to enhance this compound production.

Caption: Workflow for metabolic engineering of S. ahygroscopicus for enhanced this compound production.

References

Application Notes and Protocols for the Purification of Tetromycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin B, an unusual tetronic acid-structured antibiotic, has demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA), making it a compound of significant interest in drug development.[1] Achieving high purity of this compound is critical for ensuring its safety and efficacy in preclinical and clinical studies. These application notes provide a comprehensive overview of the purification methods applicable to this compound, based on established protocols for the broader class of tetracycline antibiotics. The protocols detailed below are intended to serve as a starting point for the development of a robust and scalable purification process.

Physicochemical Properties of Tetracyclines

Understanding the physicochemical properties of tetracyclines is fundamental to designing effective purification strategies. While specific data for this compound is limited, the general properties of tetracyclines provide valuable guidance.

| Property | Value/Information | Significance for Purification |

| Molecular Formula | C₃₄H₄₆O₅ (for this compound)[1] | Influences solubility and chromatographic behavior. |

| Molecular Weight | 534.7 g/mol (for this compound)[1] | Relevant for size-exclusion chromatography and membrane filtration. |

| Solubility | Generally, tetracyclines are slightly soluble in water and alcohol, but very soluble in dilute acids and alkali hydroxide solutions.[2] | This property is exploited in extraction and crystallization steps by adjusting the pH. |

| pKa Values | Tetracyclines typically have multiple pKa values (e.g., 3.3, 7.7, 9.7 for tetracycline).[2] | pH adjustment around these values can selectively precipitate the compound or its impurities. |

| Chemical Stability | Sensitive to strong acids, bases, and heat, which can cause degradation to inactive forms like anhydrotetracycline. | Purification processes should be conducted under mild conditions. |

| Complex Formation | Tetracyclines readily form complexes with divalent and trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺). | This can be used in affinity chromatography but also indicates potential for metal-induced degradation if not controlled. |

Purification Strategies for this compound

A multi-step approach is typically required to achieve high-purity this compound. The general workflow involves extraction from the fermentation broth or reaction mixture, followed by one or more chromatographic steps, and finally, crystallization to obtain the pure, solid compound.

Caption: General purification workflow for this compound.

Protocol 1: Solvent Extraction from Fermentation Broth

This protocol describes a general method for the initial extraction of tetracycline-class antibiotics from a fermentation broth.

Objective: To isolate crude this compound from the aqueous fermentation medium into an organic solvent.

Materials:

-

Fermentation broth containing this compound

-

n-Butanol (or other suitable organic solvent like methyl isobutyl ketone)

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Deionized water

-

Centrifuge and centrifuge tubes

-

Separatory funnel

-

pH meter

-

Rotary evaporator

Procedure:

-

pH Adjustment: Adjust the pH of the fermentation broth to approximately 1.0-1.5 with 1 M HCl to ensure the tetracycline is in its protonated, more soluble form.

-

Filtration: Filter the acidified broth to remove cells and other insoluble materials.

-

Solvent Extraction:

-

Transfer the clarified filtrate to a separatory funnel.

-

Add an equal volume of n-butanol.

-

Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The upper organic layer will contain the this compound.

-

-

Back Extraction:

-

Collect the organic layer and transfer it to a clean separatory funnel.

-

Add an equal volume of deionized water and adjust the pH to approximately 4.0-5.5 with 1 M NaOH. This will cause the this compound to move back into the aqueous phase.

-

Shake vigorously and allow the layers to separate.

-

-

Concentration:

-

Collect the aqueous layer containing the partially purified this compound.

-

Concentrate the aqueous solution under reduced pressure using a rotary evaporator to a smaller volume. This solution is now ready for chromatographic purification.

-

Protocol 2: Column Chromatography Purification

Column chromatography is a powerful technique for separating this compound from structurally related impurities. Both normal-phase and reverse-phase chromatography can be employed.